molecular formula C15H13ClO3 B582118 [4-(2-Chloroethoxy)phenyl](4-hydroxyphenyl)methanone CAS No. 1215295-57-0

[4-(2-Chloroethoxy)phenyl](4-hydroxyphenyl)methanone

Cat. No. B582118
CAS RN: 1215295-57-0
M. Wt: 276.716
InChI Key: KGNVZLHAZLQDNG-UHFFFAOYSA-N
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Description

“4-(2-Chloroethoxy)phenylmethanone” is a biochemical compound with the molecular formula C15H13ClO3 and a molecular weight of 276.71 . It is used in proteomics research and in the preparation of ethylene derivatives as estrogen receptor regulators .


Molecular Structure Analysis

The molecular structure of “4-(2-Chloroethoxy)phenylmethanone” is defined by its molecular formula, C15H13ClO3 . Unfortunately, the specific structural details or 3D models are not provided in the available resources.


Physical And Chemical Properties Analysis

“4-(2-Chloroethoxy)phenylmethanone” has a molecular weight of 276.71 and a molecular formula of C15H13ClO3 . No additional physical or chemical properties are provided in the available resources.

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis Techniques : The compound 4-(2-Chloroethoxy)phenylmethanone can be synthesized through specific chemical reactions, as demonstrated in studies involving similar benzophenone derivatives. For instance, related compounds have been synthesized using reactions such as bromination, demethylation, and crystal structure determination through X-ray diffraction (Kuang Xin-mou, 2009); (Zabiulla et al., 2016).

  • Crystal Structure Analysis : Detailed crystal structure analysis is essential in understanding the molecular arrangement and potential applications of 4-(2-Chloroethoxy)phenylmethanone. Studies on similar compounds have reported their crystallization in specific systems and the discovery of intramolecular hydrogen bonds, which could be relevant for this compound as well (Jian-guo Chang, 2009).

Potential Pharmaceutical Applications

  • Antiestrogenic Activity : Some benzophenone derivatives, similar to 4-(2-Chloroethoxy)phenylmethanone, have shown promise in antiestrogenic activity. These compounds might inhibit estrogen in tissue and display potential in breast cancer treatment (C. Jones et al., 1979).

  • Antimycobacterial Activity : Derivatives of benzophenones have been evaluated for their antimycobacterial activities against various strains of Mycobacterium tuberculosis, suggesting potential applications in treating bacterial infections (M. A. Ali, M. Yar, 2007).

Other Applications

  • Agricultural Use : Aryl-naphthyl methanone derivatives, a category to which 4-(2-Chloroethoxy)phenylmethanone belongs, have been explored for herbicidal activities. These compounds can potentially act as inhibitors for vital plant enzymes, opening avenues for novel herbicide development (Ying Fu et al., 2019).

Environmental Considerations

Mechanism of Action

The mechanism of action for “4-(2-Chloroethoxy)phenylmethanone” is not specified in the available resources. It is used in proteomics research , suggesting it may interact with proteins or other biological molecules.

Safety and Hazards

The safety and hazards associated with “4-(2-Chloroethoxy)phenylmethanone” are not detailed in the available resources. It is noted for research use only and not intended for diagnostic or therapeutic use .

Future Directions

The future directions for “4-(2-Chloroethoxy)phenylmethanone” are not specified in the available resources. Given its use in proteomics research and as a precursor for estrogen receptor regulators , it may have potential applications in biomedical research and drug development.

properties

IUPAC Name

[4-(2-chloroethoxy)phenyl]-(4-hydroxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO3/c16-9-10-19-14-7-3-12(4-8-14)15(18)11-1-5-13(17)6-2-11/h1-8,17H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGNVZLHAZLQDNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)OCCCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of (4-(2-chloroethoxy)phenyl)(4-methoxyphenyl)methanone (20 g, 1.0 eq) in 150 mL CH2Cl2 was added BBr3 (52 g, 3.0 eq) dropwise at 0° C. The reaction was stirred for 4 h at rt, then quenched with 500 mL ice water. The suspension was filtered and washed with water to give the product (16 g, 85%). 1H NMR (400 MHz, DMSO-d6) δ 10.36 (s, 1H), 7.69 (dd, J=6.8 Hz, 2.0 Hz, 2H), 7.64 (dd, J=6.8 Hz, 2.0 Hz, 2H), 7.11 (dd, J=7.2 Hz, 2.0 Hz, 2H), 6.90 (dd, J=6.8 Hz, 2.0 Hz, 2H), 4.38 (t, J=5.2 Hz, 2H), 4.01 (t, J=5.2 Hz, 2H).
Name
(4-(2-chloroethoxy)phenyl)(4-methoxyphenyl)methanone
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
52 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Yield
85%

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